2-Pyridinamine, 6-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-

Fragment-based drug discovery Lead optimization Physicochemical property filtering

2-Pyridinamine, 6-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)- (CAS 866543-12-6; molecular formula C12H9ClN4; MW 244.68 g/mol) is a heterocyclic building block that links a 2-aminopyridine moiety via a direct C–C bond at the 6-position to the 3-position of a 5-chloro-7-azaindole (5-chloro-1H-pyrrolo[2,3-b]pyridine) core. The 7-azaindole scaffold is a well-established kinase hinge-binding motif that forms bidentate hydrogen bonds with the kinase hinge region and served as the starting fragment for three clinical-stage compounds: vemurafenib, pexidartinib (PLX3397), and capivasertib (AZD5363).

Molecular Formula C12H9ClN4
Molecular Weight 244.68 g/mol
Cat. No. B12546208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Pyridinamine, 6-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-
Molecular FormulaC12H9ClN4
Molecular Weight244.68 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1)N)C2=CNC3=C2C=C(C=N3)Cl
InChIInChI=1S/C12H9ClN4/c13-7-4-8-9(6-16-12(8)15-5-7)10-2-1-3-11(14)17-10/h1-6H,(H2,14,17)(H,15,16)
InChIKeyVLCXKASLPPOHAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Pyridinamine, 6-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)- (CAS 866543-12-6): Fragment-Class Pyrrolopyridine Building Block for Kinase-Targeted Medicinal Chemistry


2-Pyridinamine, 6-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)- (CAS 866543-12-6; molecular formula C12H9ClN4; MW 244.68 g/mol) is a heterocyclic building block that links a 2-aminopyridine moiety via a direct C–C bond at the 6-position to the 3-position of a 5-chloro-7-azaindole (5-chloro-1H-pyrrolo[2,3-b]pyridine) core . The 7-azaindole scaffold is a well-established kinase hinge-binding motif that forms bidentate hydrogen bonds with the kinase hinge region and served as the starting fragment for three clinical-stage compounds: vemurafenib, pexidartinib (PLX3397), and capivasertib (AZD5363) [1]. This compound is supplied at ≥98% purity (NLT 98%) by multiple commercial vendors and is recognized as a critical intermediate in the synthesis of receptor tyrosine kinase inhibitors targeting CSF1R, c-Kit, and FLT3 .

Why 2-Pyridinamine, 6-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)- Cannot Be Replaced by Other In-Class Pyrrolopyridine Building Blocks


Within the pyrrolo[2,3-b]pyridine (7-azaindole) building block family, three structural variables critically determine downstream synthetic utility and pharmacological trajectory: (i) the position of attachment on the pyridine ring (5- vs. 6-connectivity), (ii) the presence or absence of a methylene linker between the azaindole and pyridine rings, and (iii) the substitution pattern on the 2-aminopyridine nitrogen [1]. The target compound uniquely combines direct C–C bond connectivity at the pyridine 6-position with a free primary amine, whereas pexidartinib and FLT3-IN-2 employ a –CH2– linker at the 5-position and incorporate a bulky trifluoromethyl-containing substituent. The N,N-dimethyl analog (CAS 866541-89-1) eliminates hydrogen-bond donor capacity at the amine, altering solubility and target engagement profiles . The simpler 5-chloro-7-azaindole core (CAS 866546-07-8; MW 152.58) lacks the integrated 2-aminopyridine moiety entirely, requiring additional synthetic steps to install the pyridine ring . These structural differences produce divergent physicochemical properties, synthetic accessibility, and fragment-growing vectors that prevent generic interchangeability in medicinal chemistry workflows.

Quantitative Differentiation Evidence: 2-Pyridinamine, 6-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)- vs. Closest Analogs


Fragment Rule-of-Three Compliance: MW 244.68 and LogP 2.86 vs. Pexidartinib (MW 417.81, LogP 4.5–4.77)

The target compound (MW 244.68 Da, cLogP 2.86, 2 HBD, 3 HBA) satisfies all four criteria of the Congreve 'Rule of Three' for fragment-based screening libraries (MW < 300 Da, cLogP ≤ 3, HBD ≤ 3, HBA ≤ 3) [1]. In contrast, pexidartinib (PLX3397, CAS 1029044-16-3) has a molecular weight of 417.81 Da, XLogP of 4.5–4.77, and 7 hydrogen bond acceptors, placing it firmly in drug-like chemical space rather than fragment space [2]. This 1.7-fold difference in MW and ~1.9 log-unit difference in lipophilicity means the target compound is suitable for fragment-based screening and fragment-growing campaigns, whereas pexidartinib is a late-stage lead/clinical candidate unsuitable for fragment library inclusion .

Fragment-based drug discovery Lead optimization Physicochemical property filtering

Direct C–C Bond at 6-Position vs. Methylene Linker at 5-Position: Connectivity Defines Synthetic Vectoring and Conformational Rigidity

The target compound features a direct C–C bond between the 6-position of 2-aminopyridine and the 3-position of the 5-chloro-7-azaindole core, with only 1 rotatable bond . By contrast, pexidartinib and FLT3-IN-2 (CAS 923562-23-6) connect the pyridine ring at the 5-position via a –CH2– methylene linker, with 6 rotatable bonds in pexidartinib . This structural difference has two consequences: (a) the 6-position direct attachment provides a distinct vector for fragment-growing compared to the 5-position methylene-linked series, accessing different chemical space in kinase active sites [1]; (b) the single rotatable bond in the target compound confers greater conformational rigidity (predicted conformational entropy advantage), whereas pexidartinib's 6 rotatable bonds impose a larger entropic penalty upon binding [2].

Structure-activity relationship Kinase inhibitor design Fragment growing vectors

Free Primary Amine (HBD = 2) vs. N,N-Dimethyl Analog (HBD = 1): Hydrogen-Bond Donor Capacity Determines Solubility and Target Engagement

The target compound possesses a free primary amine (–NH2) at the pyridine 2-position, contributing 2 hydrogen bond donors (HBD = 2) . The closest commercially available analog, 2-Pyridinamine, 6-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-N,N-dimethyl- (CAS 866541-89-1; C14H13ClN4, MW ~272.73), replaces the –NH2 group with an –N(CH3)2 group, reducing the HBD count to 1 while increasing molecular weight and lipophilicity . This single functional group change eliminates one hydrogen-bond donor, directly impacting aqueous solubility, crystal packing, and the ability to form key hydrogen-bond interactions with biological targets. The free amine also serves as a synthetic handle for further derivatization (e.g., amide coupling, reductive amination, urea formation) that is not available with the N,N-dimethyl analog .

Medicinal chemistry Hydrogen bonding Solubility optimization

Fragment-to-Lead Provenance: 7-Azaindole Scaffold as the Starting Point for Three FDA-Approved/Clinical Kinase Inhibitors

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core present in the target compound is a validated kinase hinge-binding motif that served as the starting fragment for three clinical-stage kinase inhibitors: vemurafenib (FDA-approved BRAF inhibitor), pexidartinib/PLX3397 (FDA-approved CSF1R/c-Kit inhibitor), and capivasertib/AZD5363 (AKT inhibitor in Phase III trials) [1]. The 7-azaindole core forms two conserved hydrogen bonds with the kinase hinge region via its pyridine N atom (acceptor) and pyrrole NH (donor) [2]. Pexidartinib itself demonstrates potent activity with IC50 values of 10 nM (c-Kit), 20 nM (CSF1R), and 160 nM (FLT3), and exhibits 10- to 100-fold selectivity for c-Kit and CSF1R over FLT3, KDR (VEGFR2), LCK, FLT1 (VEGFR1), and NTRK3 (TRKC) . While the target compound is a simpler fragment lacking the optimized substituents of pexidartinib, it embodies the same privileged 7-azaindole pharmacophore that has produced multiple clinical candidates through fragment-growing strategies [3].

Fragment-based drug discovery Kinase inhibitor development 7-Azaindole privileged scaffold

Chlorine at Azaindole 5-Position: Metabolic Stability and Further Derivatization Handle vs. Unsubstituted 7-Azaindole

The target compound incorporates a chlorine atom at the 5-position of the 7-azaindole ring. This chloro substituent serves a dual purpose: (a) it blocks a metabolically labile position on the azaindole core, potentially improving oxidative metabolic stability compared to unsubstituted 7-azaindole analogs [1]; (b) it provides a synthetic handle for downstream transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, or Negishi coupling) to introduce additional diversity at the 5-position [2]. The simpler building block 5-chloro-1H-pyrrolo[2,3-b]pyridine (CAS 866546-07-8, MW 152.58) also carries the 5-chloro substituent but lacks the integrated 2-aminopyridine ring, requiring at least one additional synthetic step (e.g., Suzuki coupling with a 2-aminopyridylboronic acid/ester) to reach the target scaffold .

Metabolic stability Cross-coupling chemistry Halogenated building blocks

Commercial Purity Specification: ≥98% (NLT 98%) Across Multiple ISO-Certified Vendors

The target compound is commercially available at a purity specification of ≥98% (NLT 98%) from multiple vendors, including MolCore (ISO-certified quality systems), Leyan (98% purity, product 1074803), BOC Sciences, and Smolecule . This level of purity is suitable for direct use in medicinal chemistry campaigns without additional purification. By contrast, the structurally related N,N-dimethyl analog (CAS 866541-89-1) has limited commercial availability with fewer vendors offering characterized material . The simpler 5-chloro-7-azaindole core (CAS 866546-07-8) is more widely available but requires additional synthetic manipulation, introducing yield losses and purity challenges at each step .

Quality assurance Commercial availability Building block procurement

Optimal Application Scenarios for 2-Pyridinamine, 6-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)- Based on Quantitative Differentiation Evidence


Fragment-Based Kinase Inhibitor Discovery: Hinge-Binding Core for Fragment-Growing Campaigns

The target compound satisfies all four Rule-of-Three criteria (MW 244.68 < 300, LogP 2.86 < 3, HBD 2 ≤ 3, HBA 3 ≤ 3), making it directly suitable for inclusion in fragment-screening libraries targeting kinases . Its 7-azaindole core provides the conserved bidentate hinge-binding interaction exploited by vemurafenib, pexidartinib, and capivasertib [1]. The free 2-aminopyridine amine and the 5-chloro substituent offer two independent vectors for fragment-growing: the amine can be functionalized via amide coupling or reductive amination, while the chlorine enables palladium-catalyzed cross-coupling to explore the kinase selectivity pocket [2]. This scenario is not accessible with the N,N-dimethyl analog (no derivatizable amine) or with pexidartinib (MW and LogP exceed fragment library criteria).

Advanced Synthetic Intermediate for Pexidartinib-Analog Library Synthesis

For medicinal chemistry groups synthesizing analogs of pexidartinib or FLT3-IN-2, the target compound provides an advanced intermediate that already incorporates the 5-chloro-7-azaindole core coupled to the 2-aminopyridine ring . Starting from this compound rather than the simpler 5-chloro-7-azaindole (CAS 866546-07-8) saves at least one palladium-catalyzed C–C bond-forming step, reducing synthetic route length and cumulative yield losses [1]. The 6-position connectivity also provides access to a regioisomeric series that is structurally distinct from the 5-position-linked pexidartinib/FLT3-IN-2 chemotype, potentially yielding novel kinase selectivity profiles as documented in 7-azaindole structure-activity relationship studies [2].

Physicochemical Property Optimization Starting Point for Kinase Lead Series

With a LogP of 2.86 and TPSA of 67.59 Ų, the target compound occupies a favorable physicochemical space for oral bioavailability optimization . Its low molecular weight (244.68 Da) provides substantial 'property space headroom' for installing potency-conferring substituents without exceeding Lipinski thresholds—a key advantage over starting optimization from pexidartinib (MW 417.81, LogP 4.5–4.77), which already approaches the upper limits of drug-like chemical space [1]. The single rotatable bond confers greater conformational rigidity, which may translate to improved ligand efficiency metrics when potency is normalized by molecular size [2].

Custom Parallel Library Synthesis via Amine Derivatization

The free primary amine (–NH2) at the pyridine 2-position serves as a versatile synthetic handle for generating compound libraries through amide bond formation, sulfonamide synthesis, reductive amination, or urea coupling . This derivatization potential is completely absent in the N,N-dimethyl analog (CAS 866541-89-1), which bears a capped tertiary amine [1]. For core-facilitated library synthesis strategies, the target compound thus enables rapid exploration of the SAR around the pyridine 2-position while maintaining the 5-chloro substituent as an orthogonal cross-coupling handle, supporting a two-dimensional diversification strategy [2].

Quote Request

Request a Quote for 2-Pyridinamine, 6-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.